molecular formula C18H22N6O B6430506 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile CAS No. 2198304-97-9

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile

Cat. No.: B6430506
CAS No.: 2198304-97-9
M. Wt: 338.4 g/mol
InChI Key: CSGJHTXDDDZBGN-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolotriazole core linked via a methyl group to a piperidine ring. The piperidine’s 4-position is further connected to a pyridine-3-carbonitrile moiety through a methoxy bridge.

Properties

IUPAC Name

2-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c19-11-15-3-1-7-20-18(15)25-13-14-5-9-23(10-6-14)12-17-22-21-16-4-2-8-24(16)17/h1,3,7,14H,2,4-6,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGJHTXDDDZBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinctions are summarized below:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Reference ID
Target Compound C₁₇H₁₉N₇O Pyrrolotriazole, piperidine, pyridine-carbonitrile Likely multi-step alkylation/etherification -
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine C₁₀H₁₄N₆ Pyrrolotriazole, pyrazole-amine One-pot multi-component
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Varies Pyrrolo-thiazolo-pyrimidine, triazolo-thiadiazinone Condensation reactions
5-((1-Ethyl-4-piperidinyl)oxy)-9H-pyrrolo(2,3-b:5,4-c')dipyridine-6-carbonitrile C₁₈H₁₈N₆O Piperidinyloxy, dipyridine-carbonitrile Substitution/cyclization

Key Observations :

  • Pyrazole vs. Pyridine : The pyrazole-amine analog (C₁₀H₁₄N₆) lacks the pyridine-carbonitrile group, which may reduce electron-deficient character and alter binding specificity in biological targets .
  • Piperidine Substitution : The ethyl-substituted piperidine in ’s compound may increase lipophilicity compared to the target’s methyl group, affecting blood-brain barrier penetration .

Physicochemical Properties

  • tensiometry) can yield divergent results for similar compounds. This underscores the need for standardized protocols when evaluating the target’s solubility or aggregation behavior .
  • Electronic Effects : The pyridine-3-carbonitrile group’s electron-withdrawing nature may lower the pKa of adjacent protons compared to methoxyphenyl-substituted analogs (e.g., compound 7 in ), influencing reactivity in further functionalization.

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